molecular formula C23H23F3N4O3 B11212344 5-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11212344
M. Wt: 460.4 g/mol
InChI Key: AAHRBLZVOCJLPA-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazolopyrimidine core, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into new drug development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    5-trifluoromethyl-1,2,3-triazoles: These compounds share the trifluoromethyl group and exhibit similar reactivity.

    Trifluoromethyl-substituted pyrazoles: These compounds have a similar core structure and may exhibit comparable chemical properties.

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H23F3N4O3

Molecular Weight

460.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H23F3N4O3/c1-13-5-4-6-15(9-13)27-22(31)17-12-21-28-16(11-20(23(24,25)26)30(21)29-17)14-7-8-18(32-2)19(10-14)33-3/h4-10,12,16,20,28H,11H2,1-3H3,(H,27,31)

InChI Key

AAHRBLZVOCJLPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

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